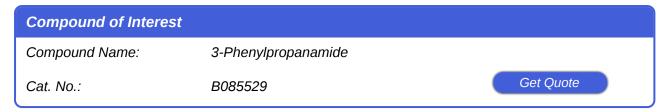


A Comprehensive Technical Guide to 3-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **3-phenylpropanamide**, a versatile chemical compound with applications in medicinal chemistry and agricultural science. It serves as a key intermediate in the synthesis of novel compounds with significant biological activities. This guide covers its fundamental properties, synthesis protocols, and relevant chemical pathways.

Nomenclature

The standard nomenclature for this compound is as follows:

- IUPAC Name: **3-phenylpropanamide**[1]
- Synonyms: 3-Phenylpropionamide, Benzenepropanamide, HYDROCINNAMAMIDE, beta-Phenylpropionamide[1]

Chemical and Physical Properties

The quantitative properties of **3-phenylpropanamide** are summarized in the table below, providing a convenient reference for experimental design and analysis.



Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[1][2]
Molecular Weight	149.19 g/mol	[2][3]
CAS Number	102-93-2	[1][2][3]
Appearance	White crystalline solid	[4][5]
Melting Point	99.0 to 103.0 °C	[5]
Boiling Point	339.9 ± 21.0 °C (Predicted)	[5]
Density	1.069 ± 0.06 g/cm ³ (Predicted)	[5]
Flash Point	159.3°C	[5]
Vapor Pressure	8.94E-05 mmHg at 25°C	[5]
InChI Key	VYIBCOSBNVFEIW- UHFFFAOYSA-N	[1][3]

Experimental Protocols: Synthesis of 3-Phenylpropanamide

The synthesis of **3-phenylpropanamide** and its N-substituted derivatives primarily involves the amidation of **3-phenylpropanoic** acid. Below are detailed methodologies for common synthetic routes.

1. Acid Chloride Intermediate Route

This classical method involves the activation of the carboxylic acid group by converting it into a more reactive acid chloride, which then readily reacts with an amine.

- Step 1: Formation of 3-Phenylpropanoyl Chloride
 - Reagents: 3-phenylpropanoic acid, Thionyl chloride (SOCl₂)
 - Procedure: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. To
 prevent side reactions, the initial mixing is often conducted at a low temperature, around

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0–5°C.[3] The reaction mixture is then heated, typically between 65–70°C, until the evolution of HCl and SO₂ gases ceases.[3] The excess thionyl chloride is removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

Step 2: Amidation

- Reagents: 3-phenylpropanoyl chloride, Ammonia or a primary/secondary amine.
- Procedure: The crude acid chloride is dissolved in an appropriate aprotic solvent and cooled. A solution of the amine (e.g., ammonia for the primary amide, or an alkyl/aryl amine for N-substituted amides) is added dropwise while maintaining the low temperature. For the synthesis of 2-amino-2-methyl-3-phenylpropanamide, a 1:1.2 molar ratio of the acyl chloride to ammonia is used to ensure an excess of the nucleophile, driving the reaction to over 90% conversion.[3] The reaction is then allowed to warm to room temperature (around 25°C) and stirred for a period of 4–6 hours.[3]

2. Carbodiimide-Mediated Amidation

This method utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), to facilitate the direct amidation of the carboxylic acid.

- Reagents: 3-phenylpropanoic acid, an amine, EDC·HCl (or DCC).
- Procedure: 3-phenylpropanoic acid and the desired amine are dissolved in a suitable solvent. For the synthesis of N-benzyl-**3-phenylpropanamide** using EDC·HCl, a 1:1 molar ratio between the acid and the amine is typically employed.[3] The coupling agent (EDC·HCl) is then added to the mixture. The reaction is typically performed at temperatures ranging from 0–25°C.[3] For the specific synthesis of N-benzyl-**3-phenylpropanamide**, the reaction can be carried out at 30°C for 30 to 60 minutes.[3]

3. Purification

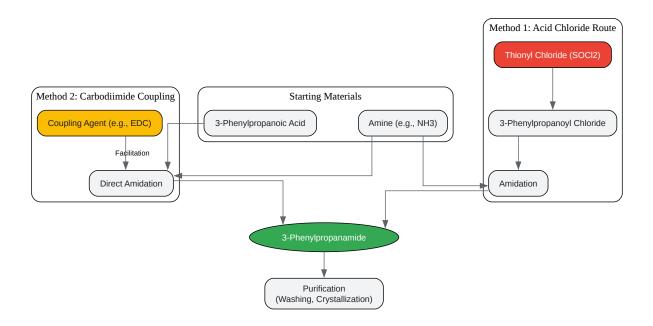
• Procedure: Following the reaction, the mixture is typically washed with a 5% HCl solution to remove any unreacted amine and then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3] Further purification can be achieved through crystallization. For instance, N-isopropyl-3-phenylpropanamide can be crystallized from an



ethanol/water mixture (3:1 v/v) to yield a product with 98% purity.[3] Silica gel chromatography is another effective purification method.[3]

Visualizations

Experimental Workflow for the Synthesis of **3-Phenylpropanamide**

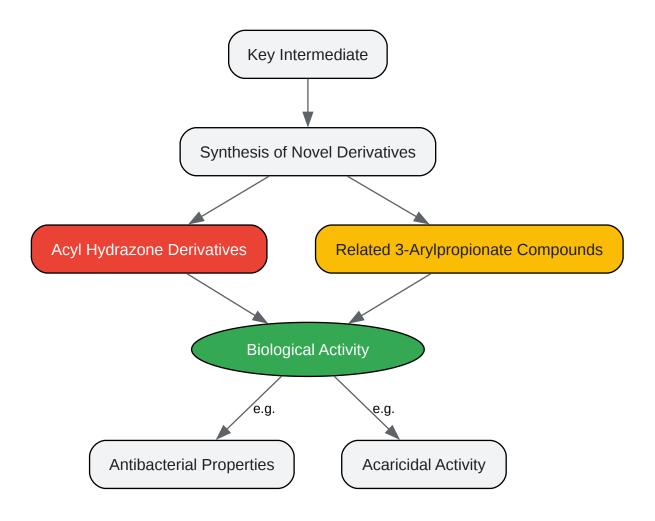


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Caption: Workflow of **3-phenylpropanamide** synthesis.

Logical Relationship of **3-Phenylpropanamide** Derivatives in Research





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Caption: Role as a scaffold in developing new compounds.

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